molecular formula C17H18Cl2N2O2 B380698 3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B380698
M. Wt: 353.2g/mol
InChI Key: AWYZTKJSHRITOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrole ring substituted with azepane, chloro, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include 1-azepanyl, 3-chloro-4-methylphenyl, and pyrrole-2,5-dione derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and methylphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-azepanyl)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide
  • 2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)acetamide

Uniqueness

3-(AZEPAN-1-YL)-4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18Cl2N2O2

Molecular Weight

353.2g/mol

IUPAC Name

3-(azepan-1-yl)-4-chloro-1-(3-chloro-4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C17H18Cl2N2O2/c1-11-6-7-12(10-13(11)18)21-16(22)14(19)15(17(21)23)20-8-4-2-3-5-9-20/h6-7,10H,2-5,8-9H2,1H3

InChI Key

AWYZTKJSHRITOB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.